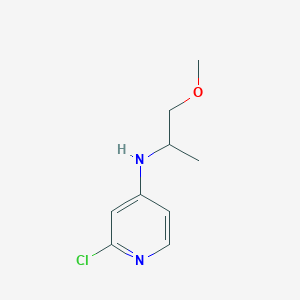
5-(Chloromethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a chloromethyl group attached to the oxazolidinone ring, which is further substituted with a propan-2-yl group. It is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(propan-2-yl)-1,3-oxazolidin-2-one with chloromethylating agents. One common method is the reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of amino alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of the oxazolidinone.
Oxidation Reactions: Products include oxazolidinone derivatives with hydroxyl or carbonyl functional groups.
Reduction Reactions: Products include amino alcohols and other reduced forms of the oxazolidinone ring.
Scientific Research Applications
5-(Chloromethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new drugs, particularly antibiotics.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The oxazolidinone ring may also interact with specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one
- 5-(Hydroxymethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one
- 5-(Methoxymethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one
Uniqueness
5-(Chloromethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
5-(chloromethyl)-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12ClNO2/c1-5(2)9-4-6(3-8)11-7(9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
DWJWWWPFIONTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


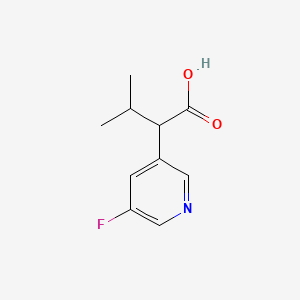
![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13315986.png)
![tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13315989.png)
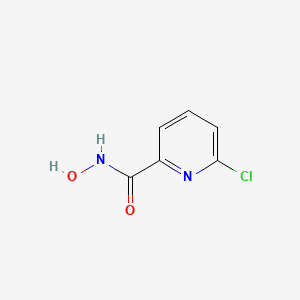
amine](/img/structure/B13315993.png)
![4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316000.png)
![(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13316006.png)
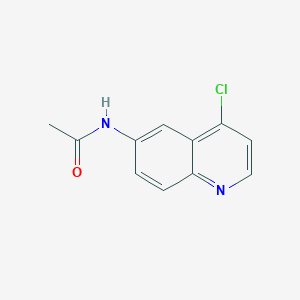
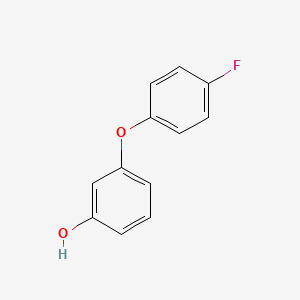
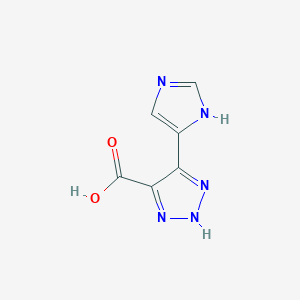
![1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13316034.png)


